4-methylbenzenethiol physical and chemical properties
4-methylbenzenethiol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzenethiol, also known as p-thiocresol or p-toluenethiol, is an organosulfur compound with the chemical formula CH₃C₆H₄SH. It is a crucial intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, dyes, and materials science. This document provides a comprehensive overview of the physical and chemical properties of 4-methylbenzenethiol, including detailed experimental protocols for its key reactions and visualizations of its chemical behavior.
Physical and Chemical Properties
4-Methylbenzenethiol is a white crystalline solid characterized by a strong, unpleasant odor. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, chloroform, and methanol.[1][2][3][4]
Quantitative Data Summary
The key physical and chemical properties of 4-methylbenzenethiol are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈S | [5] |
| Molecular Weight | 124.21 g/mol | [5] |
| CAS Number | 106-45-6 | [5] |
| Appearance | White leaflets or crystalline solid | [5] |
| Odor | Strong, unpleasant, stench | [5] |
| Melting Point | 41-44 °C | [5] |
| Boiling Point | 195 °C (at 760 mmHg) | [5] |
| Density | 1.022 g/cm³ | [4] |
| Vapor Pressure | 0.8 mmHg at 25 °C; 10 mmHg at 71 °C | [5] |
| Flash Point | 68 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and methanol. | [3][4][5] |
| pKa | 6.82 at 25 °C | [5][6] |
| InChI Key | WLHCBQAPPJAULW-UHFFFAOYSA-N | [5] |
| SMILES | Cc1ccc(S)cc1 | [5] |
Chemical Reactivity and Applications
The chemistry of 4-methylbenzenethiol is dominated by the reactivity of the thiol (-SH) group. The sulfur atom is nucleophilic, and the S-H bond is acidic, making it susceptible to a range of chemical transformations.
Acidity and Thiolate Formation
With a pKa of approximately 6.82, the thiol proton of 4-methylbenzenethiol is significantly more acidic than the corresponding proton in p-cresol (the oxygen analogue).[5][6] This allows for easy deprotonation by bases to form the corresponding thiolate anion. The thiolate is a potent nucleophile and is central to many of the reactions of 4-methylbenzenethiol.
Figure 1: Deprotonation of 4-methylbenzenethiol to form the thiolate anion.
S-Alkylation
The 4-methylthiophenolate anion readily participates in nucleophilic substitution reactions (typically Sₙ2) with alkyl halides to form thioethers (sulfides).[3] This is a common and efficient method for forming carbon-sulfur bonds.
Oxidation to Disulfide
Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize 4-methylbenzenethiol to its corresponding disulfide, bis(4-methylphenyl) disulfide.[4][7] This oxidative coupling is a characteristic reaction of thiols.
Figure 2: Oxidation of 4-methylbenzenethiol to bis(4-methylphenyl) disulfide.
Palladium-Catalyzed Cross-Coupling
4-Methylbenzenethiol is a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions to form diaryl sulfides. In these reactions, the thiol is coupled with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology has broad substrate scope and functional group tolerance.[2][8]
Figure 3: Experimental workflow for Palladium-catalyzed synthesis of diaryl sulfides.
Experimental Protocols
The following are representative experimental protocols for key reactions involving 4-methylbenzenethiol. These are generalized procedures and may require optimization for specific substrates and scales.
Synthesis of bis(4-methylphenyl) disulfide via Oxidation
This protocol describes the oxidation of 4-methylbenzenethiol to its disulfide using hydrogen peroxide as a mild and environmentally benign oxidant, catalyzed by iodine.
-
Materials:
-
4-Methylbenzenethiol
-
30% Hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-methylbenzenethiol (1.0 mmol) in ethyl acetate (10 mL), add a catalytic amount of iodine (0.1 mmol).
-
To this mixture, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove any excess iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain pure bis(4-methylphenyl) disulfide.[4][7]
-
Palladium-Catalyzed Synthesis of 4-Methylphenyl Phenyl Sulfide
This protocol is based on the general method for palladium-catalyzed cross-coupling of thiols with aryl halides developed by Murata and Buchwald.[2][8]
-
Materials:
-
4-Methylbenzenethiol
-
Iodobenzene (or another aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (2 mol%), DiPPF (4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add anhydrous toluene, followed by 4-methylbenzenethiol (1.2 mmol) and the aryl halide (e.g., iodobenzene, 1.0 mmol).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.
-
Safety and Handling
4-Methylbenzenethiol is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from oxidizing agents.
Conclusion
4-Methylbenzenethiol is a versatile chemical building block with a rich and well-defined chemistry centered on its thiol group. Its physical and chemical properties make it a valuable reagent in a wide array of synthetic applications, from the straightforward formation of thioethers and disulfides to its use in advanced palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
